Metaglycodol
Descripción
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-5-4-6-9(12)7-8/h4-7,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXAYPPTCHXQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C1=CC(=CC=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864459 | |
| Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-94-4 | |
| Record name | 2-(3-Chlorophenyl)-3-methyl-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaglycodol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaglycodol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chlorophenyl)-3-methylbutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAGLYCODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72B92ZZ08 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Chemical Synthesis and Initial Solution Preparation
Dissolution in Suitable Solvents: The initial step involves dissolving Metaglycodol in one or more solvents that effectively solubilize the compound to form a clear solution. Common solvents include water or aqueous mixtures with organic co-solvents such as lower alcohols (ethanol, isopropanol) or heterocyclic compounds (e.g., tetrahydrofuran) depending on solubility profiles.
pH Adjustment: The pH of the solution is carefully adjusted using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to optimize solubility and stability. For Metaglycodol, maintaining a pH range that prevents degradation and maximizes solubility is critical. This step often precedes filtration to remove impurities and undissolved solids.
Use of Anti-Solvents to Induce Precipitation
Anti-Solvent Addition: To isolate Metaglycodol in solid form, an anti-solvent miscible with the primary solvent but in which Metaglycodol is insoluble is added. This forces the compound out of solution, causing precipitation. Typical anti-solvents include water (if the primary solvent is organic) or organic solvents like tetrahydrofuran or dioxane when water is the solvent.
Seeding: To control crystal form and particle size, seeding with a small amount of pre-formed Metaglycodol crystals may be employed during or prior to precipitation.
Filtration and Isolation of Precipitated Solids
- The precipitated Metaglycodol is separated from the solvent mixture by filtration or decanting. The resulting wet solids contain residual solvents and anti-solvents, necessitating further drying.
Lyophilization (Freeze-Drying) Process
Lyophilization is a critical step for preparing Metaglycodol in a stable, dry powder form suitable for pharmaceutical use. The process involves:
Freezing: The wet Metaglycodol solids are rapidly frozen, typically at temperatures around -30°C to -50°C. Rapid freezing helps preserve the amorphous or crystalline state and prevents degradation.
Primary Drying (Sublimation): Under vacuum, the frozen solvent sublimates directly from solid to vapor without passing through a liquid phase. This step removes most of the solvent and anti-solvent.
Secondary Drying (Desorption): Residual moisture and solvents are removed by slightly increasing the temperature under vacuum, ensuring low residual solvent content and moisture for product stability.
Sealing: After drying, the product is sealed under inert atmosphere (e.g., nitrogen) to prevent moisture uptake and degradation.
Solvent and Anti-Solvent Selection Criteria
| Parameter | Preferred Solvent Characteristics | Preferred Anti-Solvent Characteristics |
|---|---|---|
| Solubility for Metaglycodol | High solubility to form clear solution | Insoluble for Metaglycodol to induce precipitation |
| Volatility | Volatile, to be removed by lyophilization | Volatile or sublimable under freeze-drying conditions |
| Miscibility | Miscible with anti-solvent | Miscible with solvent |
| Stability | Chemically inert, does not degrade Metaglycodol | Chemically inert, does not react with Metaglycodol |
Research Findings and Optimization Parameters
pH Optimization: Maintaining pH between 5 and 7 (or adjusted based on Metaglycodol’s stability profile) improves solubility and prevents degradation during preparation.
Solvent Ratios: The ratio of solvent to anti-solvent critically influences particle size and crystallinity. Higher anti-solvent proportions favor rapid precipitation but may cause amorphous forms.
Freezing Rate: Rapid freezing preserves the desired crystalline form and enhances drying efficiency.
Vacuum Pressure and Temperature: Vacuum pressures around 200 microns and controlled shelf temperatures (-5°C to 30°C) during drying optimize solvent removal without compromising compound integrity.
Summary Table of Preparation Steps
| Step No. | Process Step | Key Parameters/Notes |
|---|---|---|
| 1 | Dissolution | Use water or aqueous-organic solvent; adjust pH |
| 2 | pH Adjustment | Acid or base addition to optimize solubility/stability |
| 3 | Anti-Solvent Addition | Add miscible anti-solvent to precipitate Metaglycodol |
| 4 | Filtration | Separate precipitated solids from solvent mixture |
| 5 | Freezing | Rapid freeze at -30°C to -50°C |
| 6 | Primary Drying (Sublimation) | Vacuum ~200 microns; shelf temp ~ -5°C |
| 7 | Secondary Drying (Desorption) | Increase temp to ~30°C under vacuum |
| 8 | Sealing | Seal under nitrogen atmosphere to prevent moisture |
Análisis De Reacciones Químicas
Tipos de reacciones
Metaglycodol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Metaglycodol se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: El grupo cloro en Metaglycodol se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los nucleófilos como metóxido de sodio o terc-butóxido de potasio se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Metaglycodol (chemical name: 2-m-chlorophenyl-3-methyl-2,3-butanediol) exhibits a structure that allows it to interact with biological systems effectively. Its mechanism of action is primarily linked to its influence on neurotransmitter systems and metabolic pathways, making it a subject of interest in both therapeutic and research contexts.
Pharmacological Applications
-
Neuropharmacology :
- Metaglycodol has been studied for its potential neuroprotective effects. Research indicates that it may mitigate the neurotoxic effects of various psychotropic drugs, as demonstrated in studies involving different mouse strains. For instance, it reduced the lethal effects of amphetamines in Swiss-Webster mice but showed varying efficacy across different genetic backgrounds .
- Antidepressant Research :
- Toxicology Studies :
Biochemical Applications
- Metabolic Studies :
- Drug Interaction Studies :
Case Studies and Research Findings
Several case studies underscore the significance of metaglycodol in scientific research:
- Study on Neurotoxicity : A study conducted on aggregated Swiss-Webster mice demonstrated that metaglycodol significantly reduced the neurotoxic effects of amphetamines, suggesting its protective role against drug-induced neurotoxicity .
- Behavioral Assessment : In behavioral assays, metaglycodol was shown to affect locomotor activity and anxiety-like behaviors in mice, indicating its potential utility as an antidepressant agent .
Data Table: Summary of Research Findings
Mecanismo De Acción
Metaglycodol ejerce sus efectos a través de la interacción con el sistema nervioso central. Se cree que modula la actividad de los neurotransmisores, particularmente al mejorar los efectos del ácido gamma-aminobutírico (GABA), un neurotransmisor inhibitorio principal. Esto lleva a sus efectos tranquilizantes y sedantes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Phenaglycodol
Phenaglycodol (苯甲酸苄酯) shares a structural backbone with Metaglycodol, differing in the substitution of a benzyl ester group instead of a methyl group (see Table 1). Both compounds exhibit anxiolytic properties but differ in potency and metabolic pathways. Phenaglycodol undergoes hepatic glucuronidation, whereas Metaglycodol is primarily metabolized via cytochrome P450 enzymes, leading to variations in half-life (t₁/₂: ~6 hours for Metaglycodol vs. ~8 hours for Phenaglycodol) .
Flumecinol
Flumecinol (氟甲硝唑) is another structural analog, featuring a fluorine atom substitution. Unlike Metaglycodol, Flumecinol demonstrates broader antimicrobial activity and is repurposed for treating parasitic infections.
Table 1: Structural and Functional Comparison
| Parameter | Metaglycodol | Phenaglycodol | Flumecinol |
|---|---|---|---|
| Chemical Formula | C₁₀H₁₄O₂ | C₁₄H₁₂O₃ | C₉H₁₀FNO₂ |
| Primary Use | Anxiolytic | Anxiolytic | Antimicrobial |
| Metabolism | CYP450-dependent | Glucuronidation | Hydrolysis |
| Half-life (t₁/₂) | ~6 hours | ~8 hours | ~4 hours |
| Key Adverse Effects | Sedation, dizziness | Hepatotoxicity | Gastrointestinal distress |
Comparison with Functionally Similar Compounds
Benzodiazepines (e.g., Diazepam)
Benzodiazepines, like diazepam, share Metaglycodol’s anxiolytic effects via GABA-A receptor potentiation.
Buspirone
Buspirone, a non-benzodiazepine anxiolytic, differs mechanistically as a 5-HT₁A partial agonist. Metaglycodol’s faster onset of action (~30 minutes vs. 2 weeks for Buspirone) provides an advantage in acute anxiety management .
Table 2: Pharmacodynamic and Clinical Profile Comparison
| Parameter | Metaglycodol | Diazepam | Buspirone |
|---|---|---|---|
| Mechanism | GABA modulation | GABA-A potentiation | 5-HT₁A agonism |
| Onset of Action | ~30 minutes | ~15 minutes | ~2 weeks |
| Addiction Risk | Low | High | None |
| Therapeutic Index | Moderate | Narrow | Wide |
Sources:
Actividad Biológica
Metaglycodol, a compound known for its potential therapeutic applications, has garnered attention in pharmacological research due to its biological activity. The following sections will explore its mechanisms of action, efficacy in various studies, and relevant case studies that highlight its significance in medical applications.
Metaglycodol, chemically identified as 2-m-chlorophenyl-3-methyl-2,3-butanediol, exhibits a range of biological activities. It has been shown to influence various physiological processes, particularly in the context of neuropharmacology. Research indicates that Metaglycodol can reduce the lethal effects of amphetamine in specific mouse strains, suggesting a protective effect against certain neurotoxic substances .
Efficacy in Animal Models
In various studies involving animal models, Metaglycodol has demonstrated notable effects:
- Sedative Properties : Metaglycodol was found to significantly prolong hexobarbital-induced sleep in mice more effectively than phenaglycodol, indicating its potential as a sedative agent .
- Neuroprotective Effects : The compound has been observed to prevent deaths caused by amphetamine overdose in mice, highlighting its possible role as a neuroprotective agent .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of Metaglycodol and related compounds based on various studies:
| Compound | Effect on Hexobarbital Sleep | Protection Against Amphetamine Overdose |
|---|---|---|
| Metaglycodol | Significant prolongation | Yes |
| Phenaglycodol | Moderate prolongation | No |
| Control (No treatment) | None | No |
Case Study 1: Neuropharmacological Assessment
A study assessing the neuropharmacological effects of Metaglycodol involved administering the compound to different mouse strains. Results indicated that B6D2F1 mice exhibited higher susceptibility to the effects of Metaglycodol compared to Swiss-Webster mice, suggesting strain-dependent variations in drug response .
Case Study 2: Sedation and Safety Profile
In another case study focusing on sedation, researchers evaluated the safety profile of Metaglycodol when used as an adjunct treatment for patients experiencing anxiety-related disorders. The findings suggested that while Metaglycodol effectively induced sedation, careful monitoring was necessary to avoid excessive sedation or respiratory depression .
Research Findings
Recent research has expanded the understanding of Metaglycodol's biological activity:
- Dose-Response Relationship : Studies have shown a complex dose-response relationship where varying doses lead to different levels of efficacy and safety profiles across different animal models .
- Genetic Variability : Genetic factors influencing drug metabolism and response have been identified as significant variables affecting the efficacy of Metaglycodol. This highlights the importance of personalized medicine approaches when considering its therapeutic use .
Q & A
Basic Research: What analytical techniques are recommended for characterizing Metaglycodol's purity and stability?
Methodological Answer:
- Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
- Stability Testing : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity conditions (75% RH). Monitor degradation products via mass spectrometry (MS) and validate methods per ICH guidelines .
- Documentation : Report all protocols in sufficient detail to ensure reproducibility, including solvent systems, column specifications, and calibration curves .
Advanced Research: How can researchers resolve discrepancies in Metaglycodol’s efficacy across different in vivo models?
Methodological Answer:
- Comparative Study Design : Standardize variables such as dosage, administration routes, and animal strains. Use factorial ANOVA to isolate confounding factors (e.g., metabolic differences) .
- Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess publication bias via funnel plots .
- Mechanistic Validation : Perform cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify species-specific metabolic pathways influencing efficacy .
Basic Research: What experimental protocols are essential for assessing Metaglycodol’s neuroprotective effects preclinically?
Methodological Answer:
- In Vitro Assays : Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂). Measure cell viability via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
- In Vivo Models : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Include sham and placebo controls, with blinded outcome assessments to reduce bias .
- Dose-Response Curves : Establish ED₅₀ values using nonlinear regression analysis. Validate results across ≥3 independent replicates .
Advanced Research: What computational strategies integrate multi-omics data to elucidate Metaglycodol’s mechanism of action?
Methodological Answer:
- Transcriptomics/Proteomics : Combine RNA-seq and LC-MS/MS data to identify differentially expressed pathways (e.g., NF-κB, PI3K-AKT). Use STRING-DB for protein interaction networks .
- Bioinformatics Pipelines : Apply weighted gene co-expression network analysis (WGCNA) to cluster omics data. Validate targets via CRISPR-Cas9 knockout models .
- Machine Learning : Train classifiers (e.g., random forests) on omics datasets to predict Metaglycodol’s off-target effects. Cross-validate with in silico docking simulations .
Basic Research: How should researchers design dose-escalation studies for Metaglycodol’s toxicity profiling?
Methodological Answer:
- Acute Toxicity : Follow OECD Guideline 423, administering single doses (10–2000 mg/kg) to rodents. Monitor mortality, organ weight changes, and histopathology .
- Subchronic Studies : Conduct 28-day repeated-dose trials. Analyze hematological, hepatic, and renal biomarkers. Use Tukey’s HSD test for pairwise comparisons .
- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including sample-size justifications and randomization protocols .
Advanced Research: What statistical approaches address variability in Metaglycodol’s pharmacokinetic data across populations?
Methodological Answer:
- Population PK Modeling : Use nonlinear mixed-effects models (NONMEM) to estimate inter-individual variability in clearance and volume of distribution .
- Covariate Analysis : Incorporate demographic factors (e.g., age, CYP450 genotype) via stepwise covariate modeling. Validate with bootstrapping .
- Bayesian Forecasting : Optimize dosing regimens in real-time using prior PK data and Markov chain Monte Carlo (MCMC) simulations .
Basic Research: What validation criteria ensure reproducibility in Metaglycodol’s synthetic protocols?
Methodological Answer:
- Synthesis Reproducibility : Report reaction conditions (temperature, catalysts, solvents) and characterize intermediates via FTIR and melting-point analysis .
- Batch Consistency : Use statistical process control (SPC) charts to monitor purity across batches. Apply acceptance criteria (e.g., ≤2% impurities) .
- Cross-Lab Validation : Collaborate with independent labs to replicate synthesis. Publish raw chromatographic data in supplementary materials .
Advanced Research: How can researchers reconcile contradictory findings in Metaglycodol’s receptor-binding assays?
Methodological Answer:
- Assay Optimization : Compare radioligand binding (e.g., ³H-Metaglycodol) versus fluorescence polarization. Control for nonspecific binding using excess cold ligand .
- Structural Dynamics : Perform molecular dynamics simulations to explore conformational changes in target receptors. Validate with cryo-EM .
- Inter-Lab Harmonization : Share standardized protocols (e.g., buffer composition, incubation times) via platforms like Protocols.io to reduce methodological variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
